1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-2-12-4(6(7,8)9)3(5(13)14)10-11-12/h2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHUDHJDZIPGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Diazo Transfer and Cycloaddition Route
A convenient and efficient route to 1-alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylic acids, including the ethyl derivative, involves the reaction of ethyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoates with mesyl azide in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Starting materials: Ethyl 3-(ethylamino)-4,4,4-trifluoro-but-2-enoate and mesyl azide.
- Catalyst/Base: DBU promotes the diazo transfer and subsequent cycloaddition.
- Reaction conditions: Ambient to mild heating, typically in acetonitrile or a similar solvent.
- Outcome: Formation of ethyl 1-ethyl-5-(trifluoromethyl)-1,2,3-triazole-4-carboxylate in good yields.
- Final step: Hydrolysis of the ester group under acidic or basic conditions to yield the target carboxylic acid.
This method allows multigram scale synthesis with good overall yield and purity, making it suitable for preparative and research applications.
Preparation from 1-Substituted-4,5-dibromo-1H-1,2,3-triazole Precursors
A patented method provides a detailed multi-step synthesis starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. The process includes:
| Step | Description | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF, cooling to −78°C to 0°C | Low temperature | Isopropylmagnesium chloride (Grignard reagent) | 1-substituted-4-bromo-1H-1,2,3-triazole |
| 2 | Addition of isopropylmagnesium chloride-lithium chloride composite, warming to 10–50°C, stirring | Controlled heating | Grignard reagent composite | Organomagnesium intermediate |
| 3 | Introduction of carbon dioxide at −30°C to 25°C to carboxylate the intermediate | Controlled temperature | CO2 gas | Mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid |
| 4 | Acidification with HCl to pH 1–5, extraction, drying, and concentration | Ambient to 50°C | Hydrochloric acid, organic solvents | Crude acid mixture |
| 5 | Separation by crystallization and purification | Cooling to −5 to 5°C | - | Pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
This method is notable for the use of Grignard reagents to selectively functionalize the triazole ring, followed by carboxylation with CO2 to introduce the acid group. The process also involves careful pH control and solvent extraction to isolate the desired acid.
Cycloaddition of β-Ketoesters and Azides Promoted by DBU
A related approach involves the cycloaddition of β-ketoesters with azides under DBU catalysis, yielding 1,2,3-triazoles with carboxylate functionality. This method is adaptable to various alkyl substituents, including ethyl groups.
- Mix β-ketoester (e.g., ethyl acetoacetate derivative) with azide in acetonitrile.
- Add DBU as base catalyst.
- Stir at 50°C overnight.
- Purify the product by column chromatography.
This method provides good yields of ethyl 1-ethyl-5-(trifluoromethyl)-1,2,3-triazole-4-carboxylate, which can be hydrolyzed to the corresponding acid.
Supporting Experimental Data and Yields
Summary and Comparative Analysis
| Aspect | Diazo Transfer Route | Grignard Carboxylation Route | β-Ketoester Cycloaddition Route |
|---|---|---|---|
| Starting Materials | Readily available alkylamino trifluorobutenoates | Dibromo-triazole derivatives | β-Ketoesters and azides |
| Reaction Complexity | Moderate | Multi-step, requires low temperatures | Simple, one-pot cycloaddition |
| Yield | Good (>70%) | Moderate to good | Moderate to good |
| Scalability | High | Moderate | High |
| Purification | Column chromatography | Crystallization and extraction | Column chromatography |
| Advantages | Efficient, mild conditions | High regioselectivity | Versatile, broad substrate scope |
| Limitations | Requires azide handling | Requires Grignard reagents and low temp | Requires base-sensitive conditions |
Chemical Reactions Analysis
1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group in 1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid enhances its efficacy against various bacterial strains. A study demonstrated that similar triazole compounds displayed potent activity against Staphylococcus aureus and Escherichia coli , suggesting potential for this compound in developing new antibiotics .
Anticancer Properties
Triazoles have been investigated for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. A case study highlighted the synthesis of triazole derivatives that showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve modulation of metabolic pathways.
Herbicides
The unique chemical structure of triazoles makes them suitable candidates for herbicide development. Research into similar compounds has shown that they can effectively inhibit weed growth while being less harmful to crops. This compound's potential as a selective herbicide could be explored further through field trials .
Fungicides
Another significant application is in the development of fungicides. Triazoles are known for their ability to disrupt fungal cell membrane synthesis. The compound may serve as a lead structure for synthesizing more effective fungicides against agricultural pathogens .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of various triazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. The study utilized standard disk diffusion methods to assess efficacy against clinical isolates.
Case Study 2: Anticancer Activity
A series of synthesized triazole derivatives were tested for their cytotoxic effects on breast and colon cancer cell lines. Results indicated that compounds with structural similarities to this compound showed significant inhibition rates, leading researchers to propose further modifications for improved potency.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with active site residues, while the triazole ring can participate in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical profiles of triazole-4-carboxylic acids are highly dependent on substituents at positions 1 and 5 of the triazole ring. Below is a comparative analysis of key analogs:
Acidity and Pharmacokinetic Considerations
Carboxylic acids in this class generally show reduced cellular uptake compared to amide derivatives due to ionization at physiological pH. However, the CF₃ group in 1-ethyl-5-CF₃ derivatives may partially counteract this by promoting selective interactions with positively charged residues in enzymatic pockets (e.g., c-Met ATP-binding site) .
Biological Activity
1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1267110-06-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a triazole ring, which is known for its role in various pharmacological activities. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable moiety in drug design.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides with alkynes under copper-catalyzed conditions. The following table summarizes the general synthetic route:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Azide + Alkyne + Cu catalyst | Triazole intermediate |
| 2 | Hydrolysis in acidic conditions | This compound |
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have shown inhibition of microtubule assembly and induced apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at micromolar concentrations .
Case Study:
A study evaluated the apoptosis-inducing effects of triazole derivatives on MDA-MB-231 cells. The results indicated enhanced caspase-3 activity, confirming their potential as anticancer agents.
Neuroprotective Effects
Research has indicated that certain triazole derivatives possess neuroprotective properties. For example, compounds similar to this compound have been shown to inhibit neuroinflammation and protect against oxidative stress in neuronal cell models .
Mechanism:
The neuroprotective activity is attributed to the inhibition of the NF-kB signaling pathway and the reduction of reactive oxygen species (ROS) generation.
Pharmacological Applications
The diverse biological activities of this compound suggest potential applications in:
- Cancer Therapy: As an adjunct treatment for various cancers.
- Neurodegenerative Diseases: Potential use in treating conditions like Alzheimer's disease due to its neuroprotective effects.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid with high regioselectivity?
A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective triazole formation. For example, analogous compounds (e.g., 1-methyl-4-phenyl-1H-triazole-5-carboxylic acid) are synthesized by reacting terminal alkynes with sodium azide and alkyl halides under CuI catalysis . Post-functionalization with trifluoromethyl groups can be achieved via radical trifluoromethylation or using CF3-containing building blocks. Purification via recrystallization or column chromatography is critical to isolate the target compound. Validate regiochemistry using 1H NMR (e.g., diagnostic peaks for 1,4- vs. 1,5-disubstituted triazoles) and X-ray crystallography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.2–4.4 ppm for CH2), trifluoromethyl group (δ ~120–125 ppm in 13C NMR), and carboxylic acid (δ ~12–14 ppm for COOH in 1H NMR) .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions using programs like SHELXL .
- Mass spectrometry (HRMS) : Verify molecular weight (C6H7F3N3O2; theoretical MW: 210.05 g/mol).
Q. How can computational tools predict the reactivity or stability of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as the electron-withdrawing effect of the trifluoromethyl group on the carboxylic acid’s acidity. Solvent effects (e.g., DMSO or water) are simulated using polarizable continuum models (PCM). Molecular docking studies (AutoDock Vina) assess potential interactions with biological targets (e.g., enzymes in the Wnt/β-catenin pathway) .
Advanced Research Questions
Q. How can researchers address contradictions in antiproliferative activity data across different cancer cell lines?
Inconsistent results (e.g., NCI-H522 vs. MCF-7 cell lines) may arise from variations in cellular uptake, metabolic stability, or target expression. Mitigate these by:
- Dose-response profiling : Use IC50/EC50 values instead of single-point assays.
- Mechanistic studies : Perform RNA sequencing or proteomics to identify pathways affected by the compound (e.g., c-Met inhibition in NCI-H522 cells) .
- Control experiments : Include reference inhibitors (e.g., crizotinib for c-Met) and assess cytotoxicity in non-cancerous cell lines.
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target proteins .
- Carboxylic acid derivatization : Convert to amides or esters (e.g., using EDCI/HOBt coupling) to improve membrane permeability .
- Trifluoromethyl positioning : Test analogs with CF3 at alternative positions (e.g., triazole-5-CF3) to evaluate steric and electronic effects .
Q. How are crystallographic challenges (e.g., twinning or disorder) resolved during structure refinement?
- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered groups .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate geometries with CCDC Mercury .
Q. What are the limitations of current SAR studies for this compound class?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
